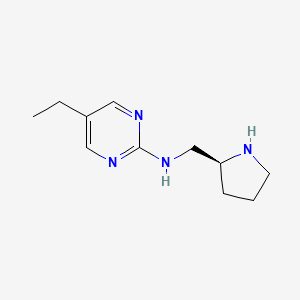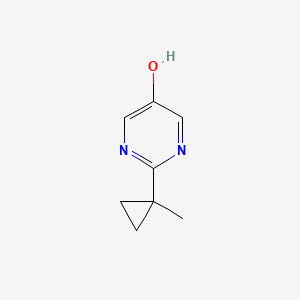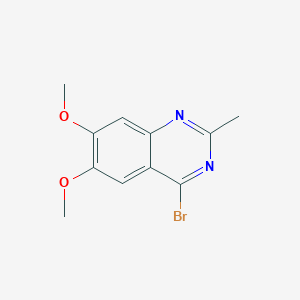![molecular formula C7H7N3O2S B13122785 Methyl3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13122785.png)
Methyl3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate is a heterocyclic compound with the molecular formula C7H7N3O2S . It is part of the pyrazole family, known for its diverse applications in organic synthesis and medicinal chemistry . This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyrazole ring system, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate typically involves the reaction of enaminones with hydrazines in the presence of suitable catalysts . One common method includes the use of iodine as a catalyst in a cascade reaction, which facilitates the formation of the pyrazole ring . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate
- Methyl 5-amino-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate stands out due to its thieno[2,3-c]pyrazole ring system, which imparts unique chemical and biological properties. This structure differentiates it from other pyrazole derivatives, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H7N3O2S |
|---|---|
Peso molecular |
197.22 g/mol |
Nombre IUPAC |
methyl 3-amino-2H-thieno[2,3-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C7H7N3O2S/c1-12-7(11)4-2-3-5(8)9-10-6(3)13-4/h2H,1H3,(H3,8,9,10) |
Clave InChI |
RYLXWAJUJNSUOJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(NN=C2S1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,4-Dioxo-1,2-dihydropyrido[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B13122708.png)


![Ethyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)-2-oxoacetate](/img/structure/B13122725.png)





![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13122765.png)



